lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate is an organosulfur compound that features a lithium cation paired with a 2,3,6-trimethoxybenzene-1-sulfinate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate typically involves the sulfonation of 2,3,6-trimethoxybenzene followed by neutralization with a lithium base. A common synthetic route is as follows:
Sulfonation: 2,3,6-trimethoxybenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 2,3,6-trimethoxybenzene-1-sulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with lithium hydroxide or lithium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: 2,3,6-trimethoxybenzene-1-sulfonate.
Reduction: 2,3,6-trimethoxybenzene-1-thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate is used as a precursor for the synthesis of more complex molecules. Its sulfinate group can be transformed into various functional groups, making it a versatile intermediate.
Biology
The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers explore its potential as a building block for bioactive molecules.
Medicine
While direct medical applications of this compound are limited, its derivatives could be investigated for therapeutic properties, particularly in the development of new pharmaceuticals.
Industry
In the materials science field, the compound can be used to synthesize polymers and other materials with specific properties. Its unique structure allows for the creation of materials with tailored functionalities.
Mechanism of Action
The mechanism by which lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the sulfinate group is converted to a sulfonate, which can alter the compound’s reactivity and interaction with other molecules. The methoxy groups on the benzene ring can also influence the compound’s electronic properties, affecting its behavior in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 2,4,6-trimethoxybenzene-1-sulfinate: Similar structure but with different positions of the methoxy groups.
Sodium 2,3,6-trimethoxybenzene-1-sulfinate: Similar anion but paired with a sodium cation.
Potassium 2,3,6-trimethoxybenzene-1-sulfinate: Similar anion but paired with a potassium cation.
Uniqueness
Lithium(1+) 2,3,6-trimethoxybenzene-1-sulfinate is unique due to the presence of the lithium cation, which can influence the compound’s solubility, reactivity, and interaction with other molecules. The specific arrangement of methoxy groups also imparts distinct electronic properties, making it different from its isomers and analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2703780-25-8 |
---|---|
Molecular Formula |
C9H11LiO5S |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.